5-(3'-Hydroxybenzyl)hydantoin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[(3-hydroxyphenyl)methyl]imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-7-3-1-2-6(4-7)5-8-9(14)12-10(15)11-8/h1-4,8,13H,5H2,(H2,11,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDWPXBEWSODDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC2C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391830 | |
| Record name | 5-(3'-Hydroxybenzyl)hydantoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216956-20-6 | |
| Record name | 5-[(3-Hydroxyphenyl)methyl]-2,4-imidazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=216956-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3'-Hydroxybenzyl)hydantoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 216956-20-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis and Derivatization Strategies for 5 3 Hydroxybenzyl Hydantoin and Its Analogs
Synthetic Methodologies for the Core Hydantoin (B18101) Ring System
The hydantoin ring, a five-membered heterocyclic system, is a common scaffold in medicinal chemistry. researchgate.net Several classical and modern synthetic methods are employed for its construction. researchgate.net
Urech or Read Synthesis from Amino Acid Precursors
The Urech hydantoin synthesis, first reported by Friedrich Urech in 1873, is a chemical reaction that converts amino acids into hydantoins. wikipedia.org This method involves the reaction of an amino acid with potassium cyanate (B1221674) and hydrochloric acid. wikipedia.orgchemeurope.com A variation of this, often referred to as the Read synthesis, also utilizes amino acid derivatives and isocyanates. nih.gov
The general mechanism of the Urech synthesis proceeds through the formation of a ureido derivative from the amino acid, which then undergoes acid-catalyzed cyclization to yield the hydantoin ring. researchgate.net This method has been optimized over the years, with modern variations employing microwave assistance to accelerate the reaction and improve yields. beilstein-journals.org For instance, a one-pot microwave-assisted synthesis from L-amino acids in water has been developed, offering an environmentally benign route to hydantoins. beilstein-journals.org
Key features of the Urech/Read synthesis include:
Starting Materials: Amino acids or their derivatives. organic-chemistry.org
Reagents: Potassium cyanate or isocyanates, and a mineral acid like hydrochloric acid. researchgate.netwikipedia.org
Key Intermediate: A ureido derivative. researchgate.net
Advantages: Direct conversion of readily available amino acids. beilstein-journals.org
Recent advancements have focused on making this synthesis more efficient and sustainable. For example, a column chromatography-free, two-step, one-pot microwave-assisted synthesis has been reported to produce hydantoins in yields ranging from 34% to 89%, demonstrating broad functional group tolerance. beilstein-journals.org
Bucherer-Bergs Reaction and its Stereochemical Implications
The Bucherer-Bergs reaction is a multicomponent reaction that provides a convenient route to 5-substituted and 5,5-disubstituted hydantoins. mdpi.comwikipedia.org It typically involves the reaction of a carbonyl compound (an aldehyde or a ketone) with potassium cyanide and ammonium (B1175870) carbonate. wikipedia.orgencyclopedia.pub The reaction can also start from a cyanohydrin. wikipedia.org
The mechanism is believed to involve the initial formation of an aminonitrile, which then reacts with carbon dioxide (from the decomposition of ammonium carbonate) to form a cyano-carbamic acid intermediate. This intermediate undergoes intramolecular cyclization to an imino-oxazolidinone, which then rearranges to the more stable hydantoin ring. wikipedia.org
A significant aspect of the Bucherer-Bergs reaction is its stereochemistry. When a prochiral ketone is used as a starting material, the reaction generally leads to a racemic mixture of hydantoins. However, the reaction is known to produce the thermodynamically more stable product. mdpi.comproquest.com For instance, in the reaction with 4-tert-butylcyclohexanone, the isomer with the C-4 carbonyl group of the hydantoin ring in the less sterically hindered position is predominantly formed. mdpi.com While the classical Bucherer-Bergs reaction yields racemic products, modifications and alternative strategies are being explored to achieve enantioselectivity. nih.gov
Biltz Reaction in the Context of Hydantoin Synthesis
The Biltz reaction is another important method for synthesizing hydantoins, particularly 5,5-disubstituted derivatives. researchgate.net The classical Biltz synthesis involves the condensation of a 1,2-diketone (like benzil) with urea (B33335). ucl.ac.be This reaction is often used for the synthesis of the antiepileptic drug phenytoin (B1677684) from benzil (B1666583) and urea. researchgate.net
The reaction is typically carried out under basic conditions. However, a notable limitation of the Biltz synthesis can be the formation of side products. ucl.ac.be To address this, various modifications have been developed, including the use of microwave activation and phase-transfer catalysts to improve yields and selectivity. ucl.ac.beresearchgate.net For example, a two-step microwave-assisted procedure starting from benzil and thiourea (B124793), followed by oxidation, has been shown to significantly increase the yield of phenytoin compared to the conventional method. ucl.ac.be
Recently, the first enantioselective catalytic Biltz synthesis has been reported, allowing for the preparation of a wide range of thiohydantoins with high stereocontrol. nih.gov This breakthrough opens up new possibilities for the asymmetric synthesis of complex hydantoin structures.
Specific Synthesis Approaches for 5-(Hydroxybenzyl)hydantoin Derivatives
The synthesis of 5-(hydroxybenzyl)hydantoin derivatives often utilizes naturally occurring amino acids like L-tyrosine as a starting material, taking advantage of the pre-existing chiral center and the hydroxybenzyl moiety.
Cyclization and Esterification Techniques from L-Tyrosine as a Raw Material
L-tyrosine is a readily available and versatile precursor for the synthesis of 5-(4'-hydroxybenzyl)hydantoin and its derivatives. researchgate.netacademie-sciences.fr One common approach involves the direct reaction of L-tyrosine with potassium cyanate in an acidic medium to form the corresponding hydantoin. academie-sciences.fracademie-sciences.fr
Further derivatization, such as esterification of the phenolic hydroxyl group, can be achieved to generate a library of compounds. For instance, a series of novel 5-(4-hydroxybenzyl)hydantoin esters were synthesized through cyclization and subsequent esterification using L-tyrosine as the starting material. researchgate.net Similarly, 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one, prepared by heating L-tyrosine with thiourea, can be reacted with various carboxylic acids in the presence of coupling agents like DCC and DMAP to produce a range of esters. mdpi.com
These methods highlight the utility of L-tyrosine as a scaffold for creating diverse 5-(hydroxybenzyl)hydantoin analogs. The reaction conditions can be controlled to selectively modify different functional groups within the molecule.
Alternative Synthetic Routes to Achieve Specific Substituent Patterns
Beyond the direct use of L-tyrosine, other synthetic strategies are employed to introduce specific substituent patterns on the benzyl (B1604629) ring or the hydantoin core. For instance, the Bucherer-Bergs reaction can be adapted to synthesize 5-methyl-5-benzylhydantoin by starting with phenylacetone. mdpi.com
For the synthesis of 5-(p-methoxybenzylidene)hydantoin, a common method is the condensation of p-methoxybenzaldehyde with hydantoin, often catalyzed by a base like piperidine (B6355638) or ammonium acetate (B1210297) under reflux conditions.
Chemical Modification and Derivatization of 5-(3'-Hydroxybenzyl)hydantoin
The phenolic hydroxyl group on the benzyl moiety of this compound is a prime target for chemical modification. Common strategies include esterification and etherification, which can alter the compound's lipophilicity, hydrogen bonding capability, and metabolic stability.
Esterification: The hydroxyl group can be readily converted into an ester. A general approach involves the reaction of the parent hydantoin with a carboxylic acid in the presence of a coupling agent and a catalyst. For instance, a similar compound, 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one, has been esterified by reacting it with various substituted benzoic acids using dicyclohexylcarbodiimide (B1669883) (DCC) as the coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst in an acetone (B3395972) solvent at room temperature. mdpi.com This method yields the corresponding ester derivatives. mdpi.com
Etherification: The synthesis of ether derivatives is another common modification. This can be achieved through Williamson ether synthesis, where the phenoxide, formed by treating the hydantoin with a suitable base, is reacted with an alkyl halide. These modifications allow for the introduction of a wide array of alkyl or aryl groups, thereby systematically probing the effect of substituent size and electronics.
The hydantoin ring possesses two secondary amine positions, N-1 and N-3, which are nucleophilic and can be functionalized, typically through alkylation or arylation. The relative acidity of the N-H protons dictates the regioselectivity of these reactions. The N-3 proton is generally more acidic than the N-1 proton due to its position between two carbonyl groups, making the N-3 position more susceptible to deprotonation and subsequent reaction under basic conditions. rsc.org
Researchers have developed protocols for the regioselective N-alkylation of hydantoins. beilstein-journals.org For example, N-3 substitution can be preferentially achieved by reacting the hydantoin with an alkyl halide in the presence of a base like potassium carbonate in dimethylformamide (DMF). ucl.ac.be Conversely, achieving substitution at the N-1 position often requires a protection strategy for the more reactive N-3 position. One such strategy involves introducing a pivaloyloxymethyl (POM) protecting group at N-3, followed by alkylation at N-1, and subsequent deprotection to yield the N-1 substituted hydantoin. beilstein-journals.org Various N-arylated hydantoins have also been prepared with exclusive regioselectivity at the N-3 position using copper acetate-promoted reactions with boronic acids. organic-chemistry.org
Table 1: Examples of N-Substituted Hydantoin Derivatives and Synthetic Approaches
| Position | Substituent Type | Reagents & Conditions | Reference |
|---|---|---|---|
| N-3 | Alkyl | Bromo- or chloroalkanes, K₂CO₃, DMF, room temperature | ucl.ac.be |
| N-3 | Aryl | Aryl boronic acids, Cu(OAc)₂, base- and ligand-free | organic-chemistry.org |
Isosteric replacement involves substituting one atom or group of atoms with another that possesses similar physical or chemical properties. This strategy is widely used to modulate the biological activity and pharmacokinetic profile of a lead compound. For the hydantoin scaffold, the carbonyl oxygen atoms can be replaced with sulfur or selenium to yield thiohydantoins or selenohydantoins, respectively.
Thiohydantoins: These are sulfur analogs of hydantoins where one or both carbonyl groups are replaced by a thiocarbonyl group. jchemrev.com The most common are 2-thiohydantoins. The synthesis of 5-substituted-2-thiohydantoins can be achieved through the condensation of the corresponding α-amino acid with a thiocyanate (B1210189) salt or thiourea. mdpi.comjchemrev.com For example, 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one was prepared by heating L-tyrosine and thiourea in an oil bath. mdpi.com The reaction of α-amino acids with isothiocyanates is another route to produce 3-substituted-2-thiohydantoins. sci-hub.se These thio-analogs often exhibit different chemical reactivity and biological profiles compared to their oxygen counterparts.
Selenohydantoins: The synthesis of selenohydantoins, where a selenium atom replaces a carbonyl oxygen, has also been explored. These compounds can be prepared from reactions involving selenourea (B1239437) or other selenium-containing reagents. For example, various selenopyridine derivatives have been synthesized, showcasing the incorporation of selenium into heterocyclic structures, which provides a basis for creating selenium-containing hydantoin analogs. nih.gov
Regioselective Synthesis and Its Control in Hydantoin Derivatization
Regioselectivity is a critical consideration in the derivatization of the hydantoin ring due to the presence of two distinct nucleophilic nitrogen atoms (N-1 and N-3). As mentioned, the N-3 proton is more acidic and thus generally more reactive towards electrophiles under basic conditions. rsc.orgbeilstein-journals.org
Controlling the site of substitution is essential for building specific molecular architectures. Several strategies have been developed to achieve regioselective functionalization:
Kinetic vs. Thermodynamic Control: The choice of base, solvent, and temperature can influence the reaction outcome. Stronger bases and lower temperatures often favor kinetic control, leading to reaction at the more acidic N-3 position.
Protecting Group Strategies: To force a reaction at the less reactive N-1 position, the N-3 position can be temporarily blocked with a protecting group. The pivaloyloxymethyl (POM) group is one example that can be introduced and later removed under mild conditions, allowing for selective N-1 alkylation. beilstein-journals.org
Steric Hindrance: In a recent study on N1-regioselective ribosylation of hydantoin, conventional conditions led exclusively to the N-3 isomer. rsc.org By introducing sterically bulky groups near the N-3 position, the researchers successfully reversed the regioselectivity to favor the desired N-1 product, demonstrating that steric shielding can be a powerful tool to control reaction sites. rsc.org
Catalyst-Directed Synthesis: The use of specific catalysts can also direct the substitution to a particular nitrogen. For instance, copper-catalyzed N-arylation of hydantoins with aryl boronic acids has been shown to proceed with excellent yield and exclusive regioselectivity for the N-3 position. organic-chemistry.org
Chiral Synthesis and Enantioseparation of Hydantoin Derivatives
Since the C-5 position of this compound is a stereocenter, obtaining enantiomerically pure forms is often crucial for pharmacological studies. This can be accomplished through two primary approaches: asymmetric synthesis to create a specific enantiomer directly, or the separation of a racemic mixture.
Chiral Synthesis: Asymmetric synthesis aims to produce a single enantiomer from a prochiral substrate.
Asymmetric Hydrogenation: One effective method is the asymmetric hydrogenation of a prochiral 5-ylidenehydantoin precursor. The hydrogenation of the exocyclic double bond creates the chiral center at C-5. The use of a chiral catalyst, such as a Palladium complex with a chiral ligand like BINAP, has been shown to synthesize 5-aryl substituted chiral hydantoins with moderate to good enantioselectivity (up to 90% ee). dicp.ac.cn The addition of a chiral Brønsted acid was found to be a key factor in achieving high enantioselectivity. dicp.ac.cn
Chiral Acid Catalysis: A single-step enantioselective synthesis of 5-monosubstituted hydantoins has been developed via the condensation of glyoxals and ureas in the presence of a chiral phosphoric acid catalyst at room temperature. researchgate.netrsc.org This method has produced hydantoins in high yields and with excellent enantiomeric ratios (up to 98:2 e.r.). researchgate.netrsc.org
Chiral Pool Synthesis: Synthesis can also start from an enantiomerically pure precursor, such as an L- or D-amino acid. For example, optically active 3,5-disubstituted chiral hydantoins have been prepared from amino acids and phenyl isocyanate. researchgate.net
Enantioseparation: When a synthesis results in a racemic mixture, the enantiomers must be separated. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose.
Chiral HPLC: Polysaccharide-based CSPs, such as Chiralpak AD, Chiralcel OD, and Chiralcel OJ, have proven effective for the enantioseparation of various chiral hydantoin derivatives. ucl.ac.beresearchgate.net Studies have shown that the choice of CSP and the mobile phase composition are critical for achieving baseline separation. For a set of 18 new chiral hydantoin derivatives, the Chiralpak AD column demonstrated the most universal resolving ability, successfully separating 17 of the compounds. ucl.ac.beresearchgate.net Structural features of the analyte, such as bulky, electron-rich substituents at the C-5 position, appear to favor stereoselective interactions and improve resolution. ucl.ac.be
Table 2: Enantioseparation of Chiral Hydantoins using Polysaccharide-based CSPs
| Chiral Stationary Phase (CSP) | Number of Compounds Tested | Number of Compounds Resolved | Resolution Success Rate | Reference |
|---|---|---|---|---|
| Chiralpak AD | 18 | 17 | 94% | ucl.ac.beresearchgate.net |
| Chiralcel OD | 12 | 10 | 83% | ucl.ac.beresearchgate.net |
| Chiralcel OJ | 13 | 8 | 62% | ucl.ac.beresearchgate.net |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (1H NMR, 13C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 5-(3'-Hydroxybenzyl)hydantoin, both ¹H and ¹³C NMR have been employed to confirm its molecular framework. semanticscholar.org The analysis of chemical shifts, signal multiplicities, and integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, provides a detailed picture of the connectivity and chemical environment of each atom. researchgate.net
While specific spectral data for this compound is not extensively detailed in the provided search results, the general principles of hydantoin (B18101) NMR analysis are well-established. researchgate.nettntech.edu The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the 3-hydroxybenzyl group, the methylene (B1212753) protons adjacent to the aromatic ring, and the methine proton on the hydantoin ring. The protons attached to nitrogen and oxygen atoms (N-H and O-H) would also produce characteristic signals, the positions of which can be sensitive to solvent and concentration. tntech.edu
In ¹³C NMR, distinct resonances would be observed for the carbonyl carbons of the hydantoin ring, the aromatic carbons, and the aliphatic carbons of the benzyl (B1604629) substituent. researchgate.net The chemical shifts of the carbonyl carbons are particularly indicative of the hydantoin ring structure. tntech.edu
Table 1: Expected NMR Data for this compound
| Nucleus | Expected Chemical Shift Range (ppm) | Key Structural Information |
|---|---|---|
| ¹H NMR | 6.5 - 7.5 | Aromatic protons of the 3-hydroxybenzyl group |
| ¹H NMR | 2.5 - 3.5 | Methylene protons (-CH₂-) |
| ¹H NMR | 4.0 - 5.0 | Methine proton (-CH-) of the hydantoin ring |
| ¹H NMR | 7.5 - 10.5 | N-H protons of the hydantoin ring |
| ¹H NMR | 9.0 - 10.0 | Phenolic O-H proton |
| ¹³C NMR | 155 - 175 | Carbonyl carbons (C=O) of the hydantoin ring |
| ¹³C NMR | 110 - 160 | Aromatic carbons |
| ¹³C NMR | 50 - 60 | Methine carbon (-CH-) of the hydantoin ring |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various bonds within its structure. researchgate.net
Key expected absorptions include the N-H stretching vibrations of the hydantoin ring, typically appearing in the region of 3400 cm⁻¹. msu.edu The carbonyl (C=O) groups of the hydantoin ring would give rise to strong absorption bands, often observed as a doublet, in the range of 1700-1800 cm⁻¹. spectroscopyonline.com The phenolic O-H group would produce a broad absorption band around 3600 cm⁻¹, the broadness being indicative of hydrogen bonding. msu.edu Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching would appear just below this value. msu.edu
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| N-H | Stretching | ~3400 |
| O-H (phenolic) | Stretching (H-bonded) | ~3600 (broad) |
| C-H (aromatic) | Stretching | >3000 |
| C-H (aliphatic) | Stretching | <3000 |
| C=O (hydantoin) | Stretching | 1700 - 1800 (often a doublet) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound, further confirming its structure. researchgate.net For this compound (C₁₀H₁₀N₂O₃), the molecular weight is 206.19 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. uni.lu
Analysis of the fragmentation pattern can help to piece together the different components of the molecule. Common fragmentation pathways for such a compound might include the loss of the benzyl group or cleavage of the hydantoin ring. Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ and [M+Na]⁺, can also be calculated to aid in identification. uni.lu
Table 3: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 207.07642 | 144.0 |
| [M+Na]⁺ | 229.05836 | 152.1 |
| [M-H]⁻ | 205.06186 | 144.5 |
| [M+NH₄]⁺ | 224.10296 | 160.0 |
Data sourced from predicted values. uni.lu
Single-Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Crystal Packing
Single-Crystal X-ray Diffraction (SCXRD) offers the most definitive structural information, providing precise atomic coordinates and revealing the three-dimensional arrangement of the molecule in the solid state. aps.org This technique is essential for determining the absolute configuration of chiral centers and understanding the intricate network of intermolecular interactions that govern the crystal packing.
Analysis of Unit Cell Parameters and Space Group Determination
The initial step in SCXRD analysis involves determining the unit cell parameters (the dimensions of the repeating unit in the crystal lattice) and the space group (the set of symmetry operations that describe the crystal's symmetry). ehu.esindico.global While the specific crystallographic data for this compound is not available in the provided results, related hydantoin structures have been extensively studied. For instance, (S)-5-(4-hydroxybenzyl)-imidazolidine-2,4-dione crystallizes in the orthorhombic space group P2₁2₁2₁ with specific unit cell parameters. researchgate.netresearchgate.net The determination of these parameters is fundamental to solving the crystal structure.
Intermolecular Interactions: Hydrogen Bonding Patterns (N-H•••O, O-H•••O, C-H•••O, C-H•••N)
The crystal packing of this compound would be significantly influenced by a network of hydrogen bonds. The presence of N-H and O-H groups as hydrogen bond donors, and oxygen and nitrogen atoms as acceptors, allows for a variety of interactions. mdpi.comnih.gov These include N-H•••O, O-H•••O, C-H•••O, and potentially C-H•••N hydrogen bonds. researchgate.net These interactions play a crucial role in stabilizing the crystal structure, often forming one-, two-, or three-dimensional networks. researchgate.net
Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contact Quantification
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.comnih.govscirp.org By mapping properties such as d_norm (a normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contact can be identified. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds. mdpi.com
Structure Activity Relationship Sar Studies of 5 3 Hydroxybenzyl Hydantoin Analogs
Influence of the Hydroxybenzyl Moiety on Biological Activity
The 5-benzyl group is a common feature in many biologically active hydantoins. The presence and substitution pattern of the aromatic ring are critical for determining the compound's interaction with its biological targets.
The position of the hydroxyl group on the benzyl (B1604629) substituent significantly alters the electronic properties and hydrogen-bonding capabilities of the molecule, which can profoundly impact biological activity. While direct comparative studies on 5-(3'-hydroxybenzyl)hydantoin and 5-(4'-hydroxybenzyl)hydantoin are not extensively detailed in the literature, inferences can be drawn from related structures and general chemical principles.
The 4'-hydroxy analog, which can be synthesized from L-tyrosine, has been used as a precursor for various ester derivatives. epa.gov The hydroxyl group at the para-position (4'-) can participate in resonance with the phenyl ring, influencing the acidity of the phenol (B47542) and its potential as a hydrogen bond donor. This positioning is often crucial for interactions with specific amino acid residues in a receptor's binding site. For instance, studies on adenosine (B11128) analogs have shown that a terminal hydroxyl group on a benzyl moiety can form a critical hydrogen bond with a glutamate (B1630785) residue, leading to improved binding affinity. researchgate.net
In contrast, a hydroxyl group at the meta-position (3'-) exerts its electronic influence primarily through inductive effects. This difference in electronic distribution can lead to altered binding modes or affinities. The ability to act as both a hydrogen bond donor (via the -OH) and acceptor (via the oxygen lone pair) is common to both isomers, but the optimal geometry for these interactions within a specific protein binding pocket will differ, often leading to significant variations in potency and selectivity. For example, in a series of kinase inhibitors, the placement of methoxy (B1213986) groups (a close analog to the hydroxyl group) at different positions on a phenyl ring resulted in varied activity, underscoring the sensitivity of ligand-receptor interactions to substituent placement. nih.gov
| Feature | 3'-Hydroxy Position | 4'-Hydroxy Position | Potential Impact on Activity |
|---|---|---|---|
| Electronic Effect | Primarily inductive | Resonance and inductive | Alters electron density of the ring and acidity of the hydroxyl group, affecting interaction strength. |
| Hydrogen Bonding | Acts as H-bond donor/acceptor | Acts as H-bond donor/acceptor | Positional difference dictates the optimal geometry for binding to target residues. |
| Receptor Fit | Different spatial orientation for H-bonding | Different spatial orientation for H-bonding | Can lead to significant differences in binding affinity and biological activity. |
The benzyl linker, the methylene (B1212753) (-CH2-) group connecting the phenyl ring to the hydantoin (B18101) core at the C-5 position, provides critical structural features that influence biological activity.
Conformational Flexibility: The single bond between the benzyl carbon and the C-5 of the hydantoin ring allows for rotational freedom. This flexibility enables the phenyl ring to adopt various conformations, allowing it to fit optimally into hydrophobic binding pockets within a target protein. X-ray analysis of related compounds like 5-methyl-5-benzyl hydantoin confirms this rotational flexibility. mdpi.com
Spatial Orientation: The linker acts as a spacer, positioning the aromatic ring at an optimal distance and orientation relative to the hydantoin core to engage with specific receptor subsites. This spatial arrangement is crucial for establishing productive hydrophobic and van der Waals interactions.
Hydrophobic Interactions: The benzyl group itself is a key pharmacophoric element, often responsible for anchoring the ligand in a hydrophobic region of the binding site. The enhancement of activity by such aromatic groups is a recurring theme in the SAR of various hydantoin series. nih.gov
Impact of Hydantoin Ring Substituents on Activity
Modifications to the hydantoin ring at the C-5, N-1, and N-3 positions are fundamental strategies for modulating the pharmacological profile of this class of compounds. mdpi.comnih.gov
The C-5 position of the hydantoin ring is a common site for substitution and is often a stereocenter. When a single substituent, such as the 3'-hydroxybenzyl group, is present at C-5, the carbon becomes chiral, leading to the existence of (R)- and (S)-enantiomers.
The stereochemistry at the C-5 position can be critical for biological activity. Receptors and enzymes are chiral environments, and they frequently exhibit stereoselectivity, binding one enantiomer with significantly higher affinity than the other. nih.govacs.org For example, in a study of hydantoin derivatives as 5-HT7 receptor antagonists, the affinity was highly dependent on the absolute configuration at C-5, with the (S)-enantiomers showing a clear preference for the receptor. nih.gov Similarly, in a series of 3,5-disubstituted hydantoins with antiproliferative activity, the anti-diastereomer of one compound showed potent effects, while its syn-diastereomer was only moderately active, highlighting the importance of the relative stereochemistry between substituents at C-3 and C-5. mdpi.com
The synthesis of 5-monosubstituted hydantoins often results in a racemic mixture, which may require chiral resolution to isolate and evaluate the individual enantiomers to fully understand their pharmacological properties. acs.org
| Modification | Observation | Significance |
|---|---|---|
| Introduction of a single C-5 substituent | Creates a chiral center (R/S enantiomers) | Enantiomers can have vastly different biological activities and potencies due to stereospecific receptor interactions. nih.govacs.org |
| Introduction of a second C-5 substituent | Removes chirality if substituents are identical (e.g., phenytoin); retains chirality if different. | Affects spatial arrangement and interaction with hydrophobic pockets. |
| Relative stereochemistry (e.g., syn vs. anti) | Diastereomers exhibit different activities. | The 3D orientation of substituents at C-5 and other positions (e.g., N-3) is critical for receptor fit. mdpi.com |
The N-1 and N-3 positions of the hydantoin ring feature imide protons that can act as hydrogen bond donors in interactions with biological targets. ijres.org Substitution at these positions removes this capability but allows for the introduction of new functionalities that can modulate physicochemical properties and explore additional binding interactions.
N-3 Substitution: The N-3 proton is generally more acidic than the N-1 proton, making alkylation or arylation at this position more common. nih.gov Introducing substituents at N-3 can significantly alter a compound's activity. For instance, the antiandrogen drug Nilutamide is an N-3 aryl-substituted hydantoin. In other series, introducing groups like a cyclopentyl ring at the N-3 position has been shown to confer potent antiproliferative activity. mdpi.com
N-1 Substitution: While often less reactive, substitution at the N-1 position can also be beneficial. In studies of antischistosomal hydantoins, certain N-1 substituted analogs were found to retain high levels of activity. nih.govacs.org
Modifications at these nitrogen atoms can be used to fine-tune a compound's lipophilicity, metabolic stability, and ability to form new van der Waals or hydrophobic interactions, potentially leading to improved potency or a modified pharmacological profile.
Comparative Analysis with Other Hydantoin Derivatives
The SAR of this compound analogs can be further understood by comparison with clinically established hydantoin-based drugs that feature different substitution patterns.
Phenytoin (B1677684): An anticonvulsant, phenytoin is a 5,5-diphenylhydantoin. jddtonline.info Unlike 5-benzylhydantoins, it has two phenyl groups at the C-5 position and is achiral. Its mechanism relies on blocking voltage-gated sodium channels. The SAR of phenytoin highlights the importance of two bulky, lipophilic groups at C-5 for anticonvulsant activity, which interact primarily through hydrophobic forces. This contrasts with the 5-(hydroxybenzyl) scaffold, where a single benzyl group is present, and a hydroxyl moiety offers a specific hydrogen-bonding opportunity.
Nilutamide: An antiandrogen used in prostate cancer therapy, nilutamide's structure is fundamentally different. jddtonline.info It features a bulky, substituted aryl group at the N-3 position and two methyl groups at C-5. nih.gov Its SAR is dominated by the electronic properties of the N-3 substituent, where electron-withdrawing groups are essential for activity against the androgen receptor. This demonstrates how shifting the main substituent from C-5 to N-3 can completely change the biological target and therapeutic application.
Enzalutamide (B1683756): A second-generation antiandrogen, enzalutamide possesses a more complex structure, with a thiohydantoin core and elaborate substituents at both the N-3 and C-5 positions. ijres.orgnih.gov Its development showcases the evolution of the hydantoin scaffold, where multiple substitution points are optimized to achieve high affinity and specificity for the androgen receptor.
This comparative analysis reveals the remarkable versatility of the hydantoin core. The specific placement and nature of substituents—whether lipophilic groups at C-5 for anticonvulsant activity, an electronically-tuned aryl group at N-3 for antiandrogen effects, or a hydrogen-bonding benzyl group at C-5—dictate the molecule's ultimate biological function.
Thiohydantoin and Selenohydantoin Analogs
The replacement of one or both carbonyl oxygens in the hydantoin ring with sulfur (to form thiohydantoin) or selenium (to form selenohydantoin) is a common isosteric replacement strategy in medicinal chemistry to modulate the compound's physicochemical properties and biological activity. nih.goveurekaselect.comresearchgate.netcolab.ws These modifications can alter factors such as lipophilicity, hydrogen bonding capacity, and metabolic stability, which in turn can influence the compound's interaction with biological targets. nih.goveurekaselect.com
Thiohydantoin analogs, particularly 2-thiohydantoins, have been a significant focus of research. researchgate.net Studies on various 5-benzylidene-2-thiohydantoins have revealed potent biological activities, including anticancer and enzyme inhibitory effects. researchgate.net For instance, research on a series of (Z)-5-(substituted benzylidene)-2-thiohydantoins as tyrosinase inhibitors has provided valuable SAR insights. rsc.orgresearchgate.net In this series, the substitution pattern on the benzylidene ring was found to be critical for inhibitory potency. rsc.orgresearchgate.net Although a direct comparison with this compound is not extensively documented, the data from related analogs suggest that the introduction of a sulfur atom at the C-2 position of the hydantoin ring in conjunction with specific hydroxylation patterns on the benzylidene moiety can significantly enhance biological activity. rsc.orgresearchgate.net
One study highlighted that (Z)-5-(2,4-dihydroxybenzylidene)-2-thiohydantoin exhibited exceptionally potent inhibitory effects against mushroom tyrosinase, being significantly more active than reference compounds like kojic acid and resveratrol. rsc.orgresearchgate.net This suggests that the presence of multiple hydroxyl groups on the phenyl ring, in combination with the 2-thiohydantoin (B1682308) core, is a key determinant of activity. rsc.orgresearchgate.net The general structure known as a "β-phenyl-α,β-unsaturated carbonyl" group, present in these 5-benzylidene derivatives, is considered essential for this potent bioactivity. rsc.org
While the synthesis and biological evaluation of selenohydantoin analogs are established in the broader context of hydantoin chemistry, specific studies on 5-(3'-hydroxybenzyl)selenohydantoin are not widely available in the reviewed literature. nih.goveurekaselect.comcolab.ws However, the general principles of isosteric replacement suggest that selenohydantoins could offer a different electronic and steric profile compared to their oxygen and sulfur counterparts, potentially leading to unique biological activities. nih.goveurekaselect.com
| Compound | Substituent on Benzylidene Ring | Observed Biological Activity | Potency (IC50) |
|---|---|---|---|
| (Z)-5-(2,4-Dihydroxybenzylidene)-2-thiohydantoin | 2,4-dihydroxy | Mushroom Tyrosinase Inhibition | 1.07 µM |
| Kojic Acid (Reference) | N/A | Mushroom Tyrosinase Inhibition | 19.69 µM |
| Resveratrol (Reference) | N/A | Mushroom Tyrosinase Inhibition | 26.63 µM |
Correlation Between Chemical Structure and Observed Biological Effects
The relationship between the chemical structure of this compound analogs and their biological effects is a cornerstone of their development as therapeutic agents. Modifications to both the hydantoin ring and the 3'-hydroxybenzyl moiety can lead to significant changes in activity.
The substitution pattern on the phenyl ring of 5-benzylidenehydantoin (B7779842) and its thio-analogs has a profound impact on their biological profile. researchgate.neticm.edu.pl The position and nature of substituents influence the electronic properties and steric bulk of the molecule, affecting its ability to bind to target enzymes or receptors. nih.gov For instance, in the context of tyrosinase inhibition by 5-benzylidene-2-thiohydantoins, the presence and location of hydroxyl groups are critical. rsc.orgresearchgate.net Analogs with a 2,4-dihydroxy substitution pattern on the phenyl ring show potent activity, whereas other substitution patterns can lead to a significant decrease in potency. researchgate.net This underscores the importance of the electronic and hydrogen-bonding properties conferred by the hydroxyl groups for interaction with the active site of the enzyme. rsc.org
Studies on other classes of biologically active molecules have also shown that the number and position of hydroxyl and methoxy groups on a phenyl ring strongly influence antioxidant and cytotoxic activities. nih.gov Generally, a greater number of hydroxyl groups can enhance antioxidant potential. nih.gov The specific positioning of these groups, such as a catechol (1,2-dihydroxybenzene) moiety, can be particularly effective. nih.gov
Furthermore, substitutions on the hydantoin ring itself, at the N-1 and N-3 positions, are known to modulate biological activity. researchgate.neticm.edu.pl For example, in the development of anti-inflammatory 2-thiohydantoin derivatives, N1,N3-disubstituted compounds showed a better binding affinity for target enzymes compared to mono-substituted analogs. mdpi.com
| Structural Modification | General Effect on Biological Activity | Example Context |
|---|---|---|
| Introduction of a second hydroxyl group (e.g., 2,4-dihydroxy) on the benzylidene ring | Potentiation of enzyme inhibitory activity | Tyrosinase Inhibition rsc.orgresearchgate.net |
| Substitution at N-1 and N-3 positions of the hydantoin/thiohydantoin ring | Modulation of binding affinity and activity | Anti-inflammatory agents mdpi.com |
| Presence of β-phenyl-α,β-unsaturated carbonyl motif | Considered essential for potent activity in some contexts | Tyrosinase Inhibition rsc.org |
| Isosteric replacement of C=O with C=S (Thiohydantoin) | Alters physicochemical properties and can enhance activity | General drug design, anticancer agents nih.govresearchgate.net |
Pharmacophoric Hybridization Strategies for Enhanced Efficacy
Pharmacophoric hybridization is a drug design strategy that involves combining two or more distinct pharmacophoric units from different bioactive molecules into a single hybrid compound. ekb.eg The goal is to create a new molecule with an enhanced therapeutic profile, potentially exhibiting improved efficacy, a dual mode of action, or a better selectivity profile compared to the parent compounds. ekb.eg The hydantoin scaffold is a valuable component in such strategies due to its versatile biological activities and synthetic accessibility. ekb.eg
Several studies have explored the hybridization of the hydantoin or thiohydantoin moiety with other privileged structures to develop novel anticancer agents. nih.gov For example, heterobivalent compounds containing both urea (B33335) and 5-arylidene-2-thiohydantoin motifs have been synthesized and evaluated for their antiproliferative activity against cancer cells. nih.gov This approach leverages the known anticancer properties of both urea-containing compounds and thiohydantoin derivatives. nih.gov
While specific examples of pharmacophoric hybrids derived directly from this compound are not prominent in the literature, the established principles of this design strategy are readily applicable. The this compound scaffold could be combined with other known anticancer, anti-inflammatory, or neuroprotective pharmacophores to generate novel compounds with potentially synergistic or enhanced biological effects.
| Hydantoin-Based Scaffold | Hybridized Pharmacophore | Targeted Biological Activity |
|---|---|---|
| 5-Arylidene-2-thiohydantoin | Urea | Anticancer (Antiproliferative) nih.gov |
| 3,5-Disubstituted-2-thiohydantoin | Pyrazole | Anti-inflammatory, Anticancer mdpi.com |
| Hydantoin | Acetanilide | Anticancer (EGFR Inhibition) researchgate.net |
Molecular Mechanisms of Action and Cellular Pathway Modulation
Modulation of Cellular Pathways
Hydantoin (B18101) derivatives have been shown to affect cell cycle progression. acs.org Specifically, a closely related analog, 5-benzylidene-hydantoin, was found to induce growth arrest during the S-phase of the cell cycle in cancer cells. acs.org This arrest is associated with the upregulation of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21. acs.org The progression of the cell cycle is a tightly regulated process, and the ability of a compound to halt this progression, for instance at the G1 or S phase, is a key mechanism for many anti-proliferative agents. mdpi.com
The induction of programmed cell death, or apoptosis, is a critical mechanism for anti-cancer agents. nih.gov Apoptosis can be initiated through two main routes: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. nih.govcreative-diagnostics.com Research on 5-benzylidene-hydantoin has demonstrated its ability to induce apoptotic cell death through mechanisms indicative of both pathways. acs.org
Evidence for the induction of the intrinsic pathway includes the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9. acs.org The activation of the extrinsic pathway is suggested by the activation of caspase-8. acs.org Both pathways converge on the activation of the executioner caspase, caspase-3, which leads to key apoptotic events such as DNA fragmentation. acs.orgnih.gov The ability of this hydantoin analog to activate both caspase-8 and caspase-9 indicates its capacity to trigger apoptosis through both the extrinsic and intrinsic signaling cascades. acs.org
DNA Damage and DNA Repair Pathways (e.g., p53, p21WAF1 expression)
The compound 5-(3'-Hydroxybenzyl)hydantoin engages with cellular pathways that respond to DNA damage, primarily through the modulation of the tumor suppressor protein p53 and its downstream effector, p21WAF1. researchgate.net Under conditions of cellular stress, such as DNA damage, p53 is activated and stabilized. mdpi.com This activation allows p53 to function as a transcription factor for genes involved in halting the cell cycle and initiating apoptosis. researchgate.netmdpi.com
Research indicates that hydantoin derivatives can trigger an upregulation of both p53 and p21. acs.org The protein p21WAF1 is a cyclin-dependent kinase (CDK) inhibitor; its increased expression, prompted by p53, leads to the arrest of the cell cycle, typically at the G1 phase. researchgate.netbiorxiv.org This action prevents the cell from progressing into the S phase, where damaged DNA might be replicated. researchgate.net Studies have shown that this p53-independent induction of p21 can also occur, providing an alternative route to cell cycle arrest in response to DNA damage. nih.gov Some hydantoin compounds have been observed to induce S-phase growth arrest specifically through the upregulation of p53 and p21, leading to programmed cell death. acs.org This process is characterized by DNA fragmentation and the activation of caspases. acs.org
Table 1: Effect of this compound on DNA Damage Pathway Proteins This table is interactive. Click on the headers to sort the data.
| Protein | Function | Effect of Hydantoin Derivatives | Cellular Outcome |
|---|---|---|---|
| p53 | Tumor suppressor, transcription factor | Upregulation and activation acs.org | Cell cycle arrest, apoptosis researchgate.netmdpi.com |
| p21WAF1 | Cyclin-dependent kinase (CDK) inhibitor | Upregulation acs.org | G1/S-phase growth arrest researchgate.netbiorxiv.org |
| Caspases | Proteases executing apoptosis | Activation acs.org | Apoptotic cell death, DNA fragmentation acs.org |
Signal Transduction Pathways (e.g., MAPK/ERK, PI3K/Akt, Src family kinase)
The compound this compound also exerts its effects by modulating crucial signal transduction pathways that regulate cell growth, proliferation, and survival. mdpi.comlenus.ie These interconnected pathways, including the MAPK/ERK and PI3K/Akt cascades, are frequently dysregulated in various diseases. mdpi.come-jlc.org
The MAPK/ERK pathway is a multi-tiered kinase cascade that transduces signals from cell surface receptors to the nucleus, influencing fundamental processes like cell proliferation and differentiation. waocp.orguniprot.org Hydantoin-based inhibitors have been developed to target kinases within this pathway. acs.org The PI3K/Akt pathway is another critical signaling route that often shows crosstalk with the MAPK/ERK pathway. mdpi.comlenus.ie It plays a significant role in cell survival and metabolism. lenus.ie Some inhibitors are designed to dually target components of both the Raf/MEK/ERK and PI3K/Akt pathways. acs.org
The Src family of non-receptor tyrosine kinases is also involved in signaling that affects cell growth and adhesion. lenus.ie The activation of c-Src can lead to the upregulation of ERK signaling. lenus.ie The complexity of these networks allows for regulation at multiple levels, where molecules from one pathway can influence another, creating a dynamic and intricate signaling web that determines cell fate. mdpi.com
Ligand-Receptor Interactions and Binding Modes
The biological efficacy of this compound is determined by its specific molecular interactions within the binding pockets of its target proteins. mmu.ac.ukicm.edu.pl The binding affinity and selectivity are governed by a combination of forces, including hydrogen bonds and hydrophobic interactions, which stabilize the ligand-receptor complex. mmu.ac.ukresearchgate.net
Hydrogen Bonding Interactions with Active Site Residues
Hydrogen bonds are pivotal for the specific recognition and binding of a ligand to its receptor. researchgate.netmdpi.com The hydantoin scaffold contains both hydrogen bond donor (N-H) and acceptor (C=O) groups, allowing it to form key interactions with amino acid residues in an enzyme's active site. acs.orgmdpi.com Molecular docking analyses of hydantoin derivatives show that the amide group of the hydantoin ring can interact with the hinge region of a kinase active site. acs.org
The hydroxyl group (-OH) on the benzyl (B1604629) ring of this compound is also a critical functional group for forming hydrogen bonds. mdpi.com These bonds often form with polar amino acid residues or with structured water molecules within the binding pocket, anchoring the ligand in a specific orientation necessary for its activity. d-nb.infonih.gov The strength and geometry of these hydrogen bonds are crucial, with linear bonds generally being the strongest. mdpi.com
Hydrophobic Interactions in Binding Pockets
The aryl group of hydantoin derivatives is known to occupy hydrophobic areas within the ATP binding pocket of kinases. acs.org The precise fit of the ligand's hydrophobic moieties into these pockets is crucial for a thermodynamically favorable interaction. mmu.ac.uk The interplay between specific, directional hydrogen bonds and more diffuse hydrophobic interactions ultimately dictates the potency and selectivity of the compound. acs.orgresearchgate.net
Table 2: Summary of Molecular Interactions This table is interactive. Click on the headers to sort the data.
| Interaction Type | Key Ligand Feature | Interacting Protein Feature | Role in Binding |
|---|---|---|---|
| Hydrogen Bonding | Hydantoin ring (N-H, C=O), Benzyl -OH | Polar amino acid residues (e.g., from hinge region) acs.org | Specificity, orientation, and anchoring of the ligand acs.org |
| Hydrophobic Interactions | Benzyl ring | Nonpolar/hydrophobic binding pockets acs.org | Affinity, stability, and positioning of the ligand mmu.ac.ukresearchgate.net |
Computational Chemistry and Molecular Modeling
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor or enzyme. nih.gov This method is widely used to understand the binding mechanisms of potential drugs and to screen virtual libraries of compounds for potential biological activity. nih.govnih.gov For the hydantoin (B18101) class of molecules, docking studies are essential for elucidating how they fit into the active sites of their targets. ufmg.br
Molecular docking simulations predict how 5-(3'-Hydroxybenzyl)hydantoin or similar molecules orient themselves within a protein's binding pocket to form a stable complex. nih.gov The simulation software calculates a "docking score," which is an estimation of the binding affinity, helping to rank potential ligands. unistra.fr A lower docking score generally indicates a more favorable binding interaction. acs.org This process involves sampling numerous possible conformations and orientations of the ligand and evaluating the energetic favorability of each pose. nih.gov While these computational approaches are frequently applied to hydantoin derivatives to explore their interactions with various receptors, specific binding affinity data from docking studies for this compound is not detailed in the available research. ufmg.brnih.gov
Table 1: Predicted Binding Affinities for this compound with Various Targets (Note: Specific data for this compound is not available in the reviewed literature. This table is representative of how such data would be presented.)
| Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (K_i) |
|---|---|---|
| Data Not Available | Data Not Available | Data Not Available |
A critical output of molecular docking is the identification of key amino acid residues within the target's active site that interact with the ligand. nih.gov These interactions, which can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are fundamental to the stability of the ligand-receptor complex. mdpi.com For hydantoin-based compounds, the hydantoin ring itself is often a key pharmacophoric group, forming hydrogen bonds with residues in the target's active site. ufmg.bracs.org Analysis of these interactions provides insight into the structural basis of the compound's activity and can guide modifications to improve potency. biorxiv.org However, a specific list of interacting residues for this compound has not been documented in the searched literature.
Table 2: Key Amino Acid Interactions for this compound (Note: Specific data for this compound is not available in the reviewed literature. This table illustrates the typical format for such findings.)
| Target Protein | Interacting Residue | Type of Interaction | Bond Distance (Å) |
|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Quantitative Structure-Activity Relationship (QSAR) Analysis (2D and 3D)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are used to predict the activity of new, unsynthesized compounds and to understand which molecular properties are most important for activity. dovepress.comnih.gov 3D-QSAR methods, in particular, consider the three-dimensional properties of molecules. wikipedia.org
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic properties. ijpsonline.comgoogle.comiupac.org The process involves aligning the molecules and then calculating their interaction energies with a probe atom on a 3D grid. google.com The resulting data is analyzed using statistical methods like Partial Least Squares (PLS) to generate a model that can predict activity. ijpsonline.comgoogle.com The results are often visualized as contour maps, where different colored regions indicate where modifications to the molecular structure would likely increase or decrease biological activity. slideshare.net While CoMFA is a powerful tool for the optimization of lead compounds, specific CoMFA models and contour maps for this compound are not described in the available literature. slideshare.netmdpi.com
Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that, like CoMFA, relates molecular properties to biological activity. mdpi.com In addition to steric and electrostatic fields, CoMSIA also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. mdpi.commdpi.com It uses a Gaussian function to calculate similarity indices, which avoids some of the technical issues associated with CoMFA's energy calculations, often resulting in more easily interpretable contour maps. researchgate.net The statistical robustness of CoMFA and CoMSIA models is often evaluated using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). mdpi.comresearchgate.net Although widely applied in drug design, specific CoMSIA studies focused on this compound have not been reported. mdpi.comresearchgate.net
Table 3: Summary of 3D-QSAR Model Statistics (Note: Specific QSAR models for this compound were not found. This table is a template for presenting such data.)
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Standard Error of Prediction | F-value | Contributing Fields |
|---|---|---|---|---|---|
| CoMFA | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Stability
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com It is widely employed to calculate molecular properties, predict reaction mechanisms, and determine the relative stability of different conformations or tautomers. nih.govscirp.orgmdpi.com DFT calculations can provide insights into molecular orbital energies (such as HOMO and LUMO), atomic charge distributions, and the energies of transition states, which are crucial for understanding reaction pathways and molecular reactivity. mdpi.comscirp.org For complex organic molecules, DFT helps elucidate reaction mechanisms and predict molecular stability. nih.govresearchgate.netpku.edu.cn However, specific studies applying DFT to analyze the reaction mechanisms or thermodynamic stability of this compound are not present in the searched research.
Biological Activities Beyond Specific Enzyme Inhibition
Antiproliferative and Antitumor Activities
Hydantoin (B18101) derivatives have demonstrated significant potential as anticancer agents, with their activity influenced by substituents on the hydantoin ring. sci-hub.se
Research has shown that 5-benzylidene-hydantoin derivatives exhibit antiproliferative effects against several cancer cell lines. For instance, a study on the non-small cell lung cancer cell line A549 revealed that the compound UPR1024, a 5-benzylidene-hydantoin, possessed both antiproliferative and proapoptotic properties. nih.gov The growth inhibitory effect was linked to an accumulation of cells in the S phase of the cell cycle and the induction of significant DNA strand breaks. nih.gov This was associated with an increased expression of the tumor suppressor proteins p53 and p21(WAF1). nih.gov
Further investigations into a library of 5-benzylidene-hydantoins confirmed their antiproliferative activity on the A549 lung cancer cell line. nih.gov The presence of a 5-benzylidene group and a lipophilic substituent at position 1 was found to be important for activity, with most tested compounds inhibiting cell proliferation at a concentration of 20 microM. nih.gov Compound 7 (UPR1024), which has a 1-phenethyl and an (E)-5-p-OH-benzylidene substituent, was identified as the most active in the series. nih.gov
The antiproliferative activity of hydantoin derivatives extends to other cancer types as well. Studies have evaluated their effects on prostate cancer, cervical carcinoma, and various human tumor cell lines including HepG2 (liver), MCF-7 (breast), and HCT116 (colon). mdpi.comacs.org For example, certain 5-(4-methoxybenzylidene)thiazolidine-2,4-dione derivatives have shown anticancer activity against HepG2, MCF-7, and HCT116 cell lines. acs.org Similarly, novel 3,5-disubstituted hydantoins have been tested against HepG2, A2780 (ovarian), and MCF7 (breast) cancer cell lines. mdpi.com
A significant challenge in cancer therapy is the development of resistance to targeted drugs like tyrosine kinase inhibitors (TKIs). mdpi.comnih.gov Some 5-benzylidene-hydantoin derivatives, such as UPR1024, have shown potential in overcoming this resistance. nih.gov UPR1024 is considered a "combi-molecule" capable of both inhibiting EGFR tyrosine kinase activity and inducing genomic DNA damage. nih.gov This dual mechanism suggests that UPR1024 and its derivatives could be valuable for treating lung cancer in patients who have developed resistance to traditional TKIs. nih.gov The ability of some TKIs to interact with and inhibit multidrug resistance transporters like P-glycoprotein (P-gp) further highlights their potential in overcoming resistance. mdpi.com
Anti-inflammatory and Immune-Modulatory Properties
Beyond their anticancer effects, certain hydantoin derivatives exhibit anti-inflammatory and immune-modulatory activities. sci-hub.se
Tumor Necrosis Factor-α Converting Enzyme (TACE) is a key enzyme in the inflammatory process. Hydantoins have been investigated as potential TACE inhibitors, suggesting a role in modulating inflammatory responses. sci-hub.se While the direct inhibitory activity of 5-(3'-Hydroxybenzyl)hydantoin on TACE is not explicitly detailed, the broader class of hydantoins shows promise in this area.
Antimicrobial and Antifungal Activities
The hydantoin scaffold is also found in compounds with antimicrobial and antifungal properties. researchgate.net
Hydantoin derivatives have been synthesized and evaluated for their antibacterial activity. nih.gov For instance, studies have shown that certain 5-dialkylaminomethylhydantoins exhibit activity against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. nih.gov The level of antibacterial activity is influenced by the specific substitutions on the hydantoin nucleus. nih.gov For example, a 2,6-dichlorophenyl ring at the N-3 position of the hydantoin was found to confer high levels of activity against both E. coli and S. aureus. nih.gov Other research has also reported the moderate antibacterial activity of certain hydantoin derivatives isolated from marine sponges against these same bacterial strains. researchgate.net
Antiviral Activity
While specific studies on the antiviral activity of this compound are not extensively detailed in the provided search results, the broader class of hydantoin derivatives has shown promise against various viruses. uj.edu.pl Labyrinthopeptin A1, a lantibiotic peptide, has demonstrated broad-spectrum activity against both Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV). nih.gov It acts as an entry inhibitor, and its potential for microbicidal applications is being explored. nih.gov Research into other natural compounds and extracts has also identified agents with virucidal effects and the ability to inhibit viral attachment and penetration, highlighting diverse mechanisms for antiviral action. frontiersin.orgnih.gov For instance, peppermint oil has been shown to have a direct virucidal effect on HSV by interacting with the viral envelope. frontiersin.org Furthermore, ongoing research into new antiviral agents includes the development of third-generation integrase inhibitors for HIV that show activity against resistant strains. viivhealthcare.com
Antimalarial Activity
The fight against malaria, a disease caused by Plasmodium parasites, is a significant area of research where hydantoin derivatives have been investigated. nih.gov The emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of new antimalarial agents. researchgate.netparahostdis.org
Several studies have highlighted the potential of hydantoin-containing compounds as antimalarials. Spiropiperidine hydantoins, for example, have been identified as a potent new class of antimalarial agents. uj.edu.plresearchgate.net Research has demonstrated that certain synthetic derivatives of hydantoin exhibit significant activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov One study reported that synthesized derivatives showed stronger antiplasmodial effects against the chloroquine-resistant W2 strain compared to the chloroquine-sensitive D10 strain. researchgate.net These compounds were also found to be non-hemolytic to human erythrocytes at concentrations active against the parasite, indicating a degree of selectivity. researchgate.netnih.gov Other research has focused on prodiginines and tambjamines, which have shown potent antiplasmodial activity at nanomolar concentrations against a panel of P. falciparum parasites. nsf.gov
**Table 1: Antimalarial Activity of Selected Hydantoin Derivatives against *Plasmodium falciparum***
| Compound/Derivative Class | Strain(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Spiropiperidine hydantoins | 3D7, Dd2 | Potent antimalarials, with some analogues showing equivalent potency on chloroquine-resistant strains. | uj.edu.plresearchgate.net |
| Synthesized hydantoin derivatives | D10 (chloroquine-sensitive), W2 (chloroquine-resistant) | Stronger antiplasmodial effects against the W2 strain. | researchgate.net |
| Bioinspired hydantoin derivatives | Chloroquine-sensitive and resistant strains | Enhanced antimalarial activity against CQ-resistant strains and low toxicity to mammalian cells. | nih.gov |
| Prodiginines and Tambjamines | Pan-sensitive and MDR strains | Potent asexual blood-stage antiplasmodial activity at low nanomolar concentrations. | nsf.gov |
Herbicidal Activity
The hydantoin structure is a key component in the development of herbicides. The natural product hydantocidin (B162813), a spiro nucleoside, is known for its potent herbicidal and plant growth regulatory activity. uj.edu.pl
Derivatives of 5-(4-hydroxybenzyl)hydantoin have been synthesized and tested for their herbicidal activity against various plant species, including Triticum aestivum (wheat), Arabidopsis thaliana, and Zea mays (maize). researchgate.netresearchgate.net Preliminary bioassays have shown that some of these compounds exhibit good herbicidal activity, with some demonstrating selectivity. researchgate.net For instance, certain esters of 5-(4-hydroxybenzyl)-2-thiohydantoin showed increased inhibitory activity against Zea mays, Triticum aestivum, and Arabidopsis thaliana compared to their hydantoin counterparts. researchgate.net
Hydantocidin acts as a proherbicide. researchgate.netresearchgate.net In plants, it is phosphorylated to its active form, hydantocidin 5'-monophosphate, which is a potent inhibitor of adenylosuccinate synthetase (AdSS). researchgate.netresearchgate.net AdSS is a crucial enzyme in the de novo purine (B94841) biosynthesis pathway. researchgate.net The inhibition of this enzyme disrupts purine synthesis, leading to the herbicidal effect. researchgate.netresearchgate.net The structural similarity of hydantocidin to adenosine (B11128) 5'-monophosphate, a natural feedback regulator of AdSS, allows it to bind effectively to the enzyme's active site. researchgate.net This mechanism of action has been a focus for designing new herbicides. researchgate.net
Table 2: Herbicidal Activity of 5-(hydroxybenzyl)hydantoin Derivatives
| Compound/Derivative | Target Plant Species | Mechanism of Action | Reference(s) |
|---|---|---|---|
| 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one esters | Zea mays, Triticum aestivum, Arabidopsis thaliana | Inhibition of plant growth. | researchgate.net |
| Esters of 5-(4-hydroxybenzyl)-2-thiohydantoins | Zea mays, Arabidopsis thaliana | Good herbicidal activity. | researchgate.net |
| Hydantocidin | Annual, biennial, and perennial weeds | Proherbicide; inhibits adenylosuccinate synthetase after in-planta phosphorylation. | uj.edu.plresearchgate.netresearchgate.netmedchemexpress.com |
Other Reported Biological Activities
The hydantoin scaffold is a versatile pharmacophore, and its derivatives have been associated with a wide array of biological activities beyond those already mentioned. uj.edu.pl These include anticonvulsant, anti-inflammatory, antibacterial, and anticancer properties. researchgate.netacs.org For example, phenytoin (B1677684), a well-known hydantoin derivative, is used as an anticonvulsant. researchgate.net The diverse biological profile of hydantoin derivatives continues to make them an interesting subject of research for the development of new therapeutic agents. researchgate.netacs.org
Antidiabetic Activity
CNS-Related Activity (e.g., anticonvulsant, antinociceptive)
Hydantoin derivatives are most famously recognized for their activity within the central nervous system (CNS), particularly as anticonvulsant agents. jddtonline.infojddtonline.infopcbiochemres.compcbiochemres.com The archetypal hydantoin, Phenytoin, is a widely used antiepileptic drug effective against partial and tonic-clonic seizures. jddtonline.infopcbiochemres.com Its mechanism often involves the stabilization of neuronal membranes. pcbiochemres.com
While direct experimental data on the anticonvulsant activity of this compound is not specified in the literature, studies on structurally similar compounds offer insights. For instance, research on (S)-5-benzylhydantoin has explored its conformational structure in relation to its anticonvulsant effects. scispace.com The anticonvulsant properties of hydantoin derivatives are often linked to the nature of the substituents on the hydantoin ring. pcbiochemres.com
Beyond anticonvulsant effects, some hydantoins exhibit antinociceptive (pain-reducing) properties. jddtonline.infonih.gov Studies have shown that certain synthetic hydantoin derivatives can reduce nociceptive responses in animal models, potentially through anti-inflammatory mechanisms or interaction with opioid, dopaminergic, and adenosinergic pathways. nih.govacademicjournals.org For example, the hydantoin derivative 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione demonstrated antinociceptive effects in mice in the acetic acid-induced writhing and formalin tests. nih.govresearchgate.net
Table 1: CNS-Related Activity of Selected Hydantoin Derivatives
| Compound Name | Activity Studied | Model | Key Findings |
|---|---|---|---|
| Phenytoin | Anticonvulsant | Clinical Use | Effective against partial and tonic-clonic seizures. jddtonline.infopcbiochemres.com |
| (S)-5-Benzylhydantoin | Anticonvulsant | NMR Spectroscopy & Molecular Modelling | Conformational analysis to understand structure-activity relationships. scispace.com |
| 3-Phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione (IM-3) | Antinociceptive | Acetic acid-induced writhing test, formalin test (mice) | Reduced number of writhes and paw licking time, suggesting anti-inflammatory mediation. nih.govresearchgate.net |
Antioxidant Activity
Reviews of hydantoin-containing compounds mention that they can possess antioxidant activities. amazonaws.comjddtonline.info The antioxidant potential of a molecule is often associated with its ability to donate a hydrogen atom or an electron to neutralize free radicals. uj.edu.pl Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are well-documented antioxidants. uj.edu.plscielo.br The structure of this compound includes a 3'-hydroxybenzyl group, which is a phenolic moiety. This suggests that the compound may possess antioxidant properties. However, specific in vitro or in vivo studies confirming the antioxidant capacity of this compound are not found in the reviewed scientific literature. The antioxidant activity of various natural and synthetic compounds is typically evaluated using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging or FRAP (Ferric Reducing Antioxidant Power). uj.edu.pl
Cytoprotective Activity
The hydantoin scaffold has been associated with cytoprotective effects in various contexts. amazonaws.comjddtonline.info For instance, some hydantoin derivatives have been investigated as inhibitors of the mitochondrial permeability transition (MPT) pore, a mechanism that can offer protection against cell death. amazonaws.comsci-hub.se The cytoprotective activity of a compound refers to its ability to protect cells from damage induced by harmful agents or conditions, such as oxidative stress. nih.govbjournal.org While the broad class of hydantoins has been linked to cytoprotection, direct experimental evidence evaluating the cytoprotective activity of this compound specifically is lacking in the available literature. Studies on other complex molecules incorporating a benzylidene moiety have demonstrated cytoprotective effects against ethanol-induced gastric mucosal injury, highlighting the potential for this structural element to contribute to cellular protection. nih.gov
Research Applications and Chemical Probe Development
Utilization as Chemical Probes for Biological System Interrogation
Chemical probes are small molecules used to study and manipulate biological systems, such as proteins or metabolic pathways. The development of a potent and selective chemical probe is essential for understanding the physiological roles of its target. nih.gov While 5-(3'-Hydroxybenzyl)hydantoin itself is not yet established as a widely used chemical probe, its structural class holds significant promise for such applications.
Hydantoin (B18101) derivatives, including 5-monosubstituted variants, have been synthesized with isotope labels to serve as probes in metabolic studies and as internal standards for analyses of body fluids. openmedscience.com For instance, isotope-labeled hydantoins are crucial for identifying and characterizing bacterial transport proteins that scavenge these molecules. openmedscience.com This suggests that an isotope-labeled version of this compound could be synthesized to investigate its metabolic fate, transport mechanisms, and potential biological targets in a quantitative manner.
The general workflow for developing a chemical probe involves high-throughput screening and structure-based design to identify a potent lead compound. nih.gov This is followed by comprehensive validation to demonstrate direct and specific binding to the intended target in both biochemical and cellular assays. An ideal probe is often accompanied by a structurally similar but biologically inactive analog, which serves as a negative control to confirm that observed effects are due to on-target activity. nih.gov The development of this compound as a chemical probe would follow these principles, aiming to create a tool for exploring specific biological questions.
Development of Novel Therapeutic Candidates
The hydantoin core is a versatile scaffold for developing new drugs. Derivatives have been explored for a wide range of therapeutic effects, including anticonvulsant, antimicrobial, and anticancer activities. mdpi.comjddtonline.info Research into benzyl- and benzylidene-substituted hydantoins, which are structurally related to this compound, has identified promising candidates for various diseases, particularly cancer.
Natural products have inspired the investigation of hydantoin derivatives as anti-metastatic agents. (R)-5-(4-hydroxybenzyl)hydantoin, an isomer of the subject compound, was isolated from the Red Sea sponge Hemimycale arabica. nih.gov This natural product, along with a synthetic analog, showed potent anti-invasive properties against prostate cancer cells both in vitro and in vivo. nih.gov This discovery highlights the potential of the hydroxybenzylhydantoin scaffold as a novel class of antimetastatic leads for controlling cancers like metastatic prostate cancer. nih.gov
Furthermore, synthetic derivatives have been designed as kinase inhibitors. A series of 1,5-disubstituted hydantoins were evaluated for their ability to inhibit Epidermal Growth Factor Receptor (EGFR) kinase. acs.org While the saturated benzylhydantoin core showed no effect, the introduction of a double bond to create 5-benzylidene-hydantoins resulted in significant EGFR inhibition. acs.org This indicates that modifications to the linker between the phenyl and hydantoin rings are critical for this specific activity. Other studies have identified benzalhydantoin derivatives as moderate inhibitors of Vascular Endothelial Growth-Factor Receptor-2 (VEGFR-2) and Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), which are key targets in cancer therapy for inhibiting angiogenesis. ukm.my
The table below summarizes the biological activities of hydantoin derivatives structurally related to this compound.
| Compound/Derivative Class | Target/Activity | Model System | Key Findings |
| (R)-5-(4-hydroxybenzyl)hydantoin nih.gov | Anti-invasive, Anti-metastatic | PC-3M prostate cancer cells; mouse models | Showed significant anti-invasive properties in vitro and in vivo. |
| 5-Benzylidene-Hydantoins acs.org | EGFR Kinase Inhibition | Human A431 cancer cell lines | Introduction of a C5-benzylidene double bond conferred inhibitory activity. |
| (Z)-5-(4'-hydroxy-3'methoxybenzylidene)imidazolidine-2,4-dione ukm.my | VEGFR-2, PDGFR-α, PDGFR-β Inhibition | Enzymatic assays | Displayed moderate inhibitory activity against key angiogenesis receptors. |
| 5-(substituted benzylidene)hydantoin analogs nih.gov | Tyrosinase Inhibition | Mushroom tyrosinase | The hydantoin's imido group can mimic the substrate's carboxylic acid group, leading to enzyme inhibition. |
These findings collectively suggest that this compound is a viable starting point for the development of novel therapeutic candidates, particularly in oncology.
Lead Optimization and Drug Discovery Efforts
Lead optimization is a critical phase in drug discovery where an initial "hit" compound is systematically modified to improve its potency, selectivity, and pharmacokinetic properties, transforming it into a drug candidate. biosolveit.de The this compound structure offers multiple points for chemical modification to enhance its therapeutic potential.
A key strategy in lead optimization is the exploration of structure-activity relationships (SAR). This involves synthesizing and testing a library of analogs to understand how different chemical groups at various positions on the molecule affect its biological activity. biosolveit.de For instance, in the development of anti-metastatic phenylmethylene hydantoins (PMHs), a wide array of substituted aldehydes were used to create a library of PMH analogs. nih.gov This effort allowed researchers to study the effects of electronic and lipophilic parameters on anti-invasive activity and to build a predictive 3D quantitative structure-activity relationship (QSAR) model. nih.gov
Applying this approach to this compound, medicinal chemists can pursue several optimization strategies:
Modification of the Phenyl Ring: The position and nature of the hydroxyl group are critical. The existing research on the 4'-hydroxy isomer suggests that exploring other positions, like the 3'-position, is a valid strategy. nih.gov Further modifications could include adding other substituents (e.g., halogens, alkyl groups, methoxy (B1213986) groups) to the phenyl ring to probe interactions with the target's binding site. nih.gov
Alterations to the Hydantoin Core: The hydantoin ring itself can be modified. The NH groups at positions 1 and 3 can be alkylated or otherwise substituted, which can impact solubility, cell permeability, and binding affinity. researchgate.net Replacing one of the carbonyl oxygens with sulfur to create a 2-thiohydantoin (B1682308) is another common modification that has been explored. nih.gov
Changes to the Benzyl (B1604629) Linker: As seen in the development of EGFR inhibitors, the nature of the connection between the rings is crucial. acs.org While this compound has a saturated methylene (B1212753) linker, creating the unsaturated benzylidene analog could unlock different biological activities, such as kinase inhibition. acs.orgukm.my
The table below illustrates potential optimization pathways for the this compound scaffold based on established drug discovery efforts.
| Modification Site | Type of Modification | Rationale/Potential Outcome |
| Phenyl Ring | Vary substituent position (e.g., 2'-OH, 4'-OH) | Probe importance of hydroxyl position for target binding. |
| Phenyl Ring | Add electron-withdrawing or -donating groups | Modulate electronic properties to enhance potency (QSAR). nih.gov |
| Hydantoin N1/N3 | Alkylation or other substitution | Improve pharmacokinetic properties (e.g., solubility, membrane permeability). researchgate.net |
| Hydantoin C2/C4 | Thionation (replace C=O with C=S) | Alter binding interactions and explore new chemical space. nih.gov |
| Benzyl Linker | Dehydrogenation (create C=C double bond) | Target different biological pathways (e.g., kinase inhibition). acs.org |
These rational design strategies, guided by SAR and computational modeling, are central to the lead optimization process aimed at developing potent and selective drug candidates from the this compound lead structure. nih.govbiosolveit.de
Future Directions and Emerging Research Avenues for 5 3 Hydroxybenzyl Hydantoin
Exploration of Novel Biological Targets and Pathways
While the hydantoin (B18101) core is known for its role in anticonvulsant and antiandrogenic drugs, current research is expanding its known biological space to new targets and pathways. acs.orgnih.gov The exploration for novel applications of 5-(3'-Hydroxybenzyl)hydantoin and its analogs is an active area of investigation.
Derivatives of the closely related 5-benzylidene-hydantoin have been synthesized and evaluated for their ability to inhibit Epidermal Growth Factor Receptor (EGFR) kinase. acs.org Structure-activity relationship (SAR) studies on similar heterocyclic compounds have shown that the presence and position of a hydroxyl group on the benzyl (B1604629) ring can be critical for activity. acs.org For instance, some EGFR inhibitors require a hydroxyl group for potent activity, while adding a methoxy (B1213986) group at the meta-position—structurally related to the 3'-hydroxy position of this compound—has been observed to modulate activity in other kinase inhibitors. acs.orgmednexus.org Beyond EGFR, other kinases such as Pim-1 are also being explored as potential targets for hydantoin-based molecules. acs.org
In silico screening and subsequent biological assays on related scaffolds have identified completely new target classes. For example, a virtual screening approach successfully identified 5-(2-hydroxybenzylidene) rhodanines as inhibitors of bacterial DNA gyrase B, suggesting a potential role as antibacterial agents. nih.gov In another study, computational methods led to the discovery of indoline-based compounds, which share some structural similarities with hydantoin derivatives, as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), indicating potential anti-inflammatory applications. nih.gov Furthermore, understanding the metabolic pathways of these compounds can reveal new insights. nih.gov Studies on how related molecules are metabolized could identify biomarkers and uncover previously unknown biological interactions. ijpsonline.com
| Potential Biological Target | Therapeutic Area | Evidence/Rationale | Citation |
|---|---|---|---|
| Kinases (e.g., EGFR, Pim-1) | Oncology | Activity of 5-benzylidene-hydantoins against EGFR kinase. | acs.org |
| Androgen Receptor (AR) | Oncology (Prostate Cancer) | Hydantoin analogs developed as potent AR antagonists. | nih.gov |
| DNA Gyrase B | Infectious Disease (Antibacterial) | Virtual screening identified rhodanine (B49660) analogs as inhibitors. | nih.gov |
| 5-Lipoxygenase (5-LOX) / Soluble Epoxide Hydrolase (sEH) | Anti-inflammatory | In silico screening identified dual inhibitors with related scaffolds. | nih.gov |
| Adenylosuccinate Synthetase | Herbicidal | Natural hydantoin-containing compounds like hydantocidin (B162813) are known inhibitors. | mdpi.comresearchgate.net |
Advanced Synthetic Methodologies and Sustainable Production
The synthesis of hydantoin derivatives is evolving from classical methods towards more advanced and sustainable approaches. The traditional Bucherer–Berg reaction, a multicomponent reaction involving a ketone or aldehyde, cyanide, and ammonium (B1175870) carbonate, has been a mainstay for producing 5,5-disubstituted hydantoins. mdpi.comorgsyn.org Recent modifications to this method have focused on improving reaction times, yields, and purity. mdpi.com
Modern synthetic strategies are being applied to create these scaffolds more efficiently.
Flow Chemistry : This technique uses continuous-flow reactors instead of batch production, offering enhanced safety due to smaller reaction volumes and better control over reaction parameters like temperature and pressure. numberanalytics.com Continuous flow hydrogenation has been successfully used in the synthesis of complex heterocyclic molecules. nih.gov
Organocatalysis : This approach utilizes small, metal-free organic molecules to catalyze reactions, often under mild conditions, which can lead to high yields and selectivity while avoiding toxic heavy metal catalysts. numberanalytics.com
Biocatalysis and Green Chemistry : The use of enzymes or whole-cell biocatalysts is a growing area of interest, although it can present challenges like substrate transport limitations. researchgate.net A key aspect of sustainable production is the use of renewable starting materials. For example, novel 5-(4-hydroxybenzyl)hydantoin esters have been synthesized using L-tyrosine as a natural and readily available raw material. researchgate.net
Furthermore, specific chemical transformations are being refined. One notable method involves the conversion of a thiohydantoin to its corresponding hydantoin using reagents like sodium periodate (B1199274) and catalytic ruthenium (III) chloride, which proceeds in excellent yield. nih.gov
| Methodology | Description | Advantages | Citation |
|---|---|---|---|
| Modified Bucherer-Berg Reaction | A multicomponent reaction of a ketone, cyanide, and ammonium carbonate, optimized for better conditions. | Improved reaction time, purity, and yield over classical methods. | mdpi.com |
| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than in a batch. | Improved safety, efficiency, and precise control over reaction conditions. | nih.govnumberanalytics.com |
| Organocatalysis | Use of small, metal-free organic molecules to catalyze reactions. | High selectivity, mild reaction conditions, avoids heavy metal contamination. | numberanalytics.com |
| Green Chemistry Synthesis | Using renewable starting materials like amino acids (e.g., L-tyrosine). | Sustainable, reduces reliance on petrochemicals, potentially less waste. | researchgate.net |
| Thiohydantoin to Hydantoin Conversion | Oxidative conversion of the C=S bond to a C=O bond. | High-yield transformation to achieve the final hydantoin structure. | nih.gov |
Integration of Artificial Intelligence and Machine Learning in Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and prediction of the properties of new chemical entities. mednexus.org These computational tools are particularly suited for exploring the vast chemical space around a scaffold like this compound.
A primary application is in virtual screening, where large compound libraries are computationally docked against a biological target to identify potential hits. nih.gov This approach has successfully identified novel inhibitors for targets like DNA gyrase B and 5-LOX/sEH from compound libraries containing related structures. nih.govnih.gov Machine learning models can enhance this process by offering superior ranking of potential drug-receptor interactions compared to standard docking scores and can also be used to build models that predict pharmacokinetic properties. mednexus.org
| AI/ML Application | Description | Potential Impact on this compound Research | Citation |
|---|---|---|---|
| Virtual Screening & Docking | Computationally screening large libraries of compounds against a protein target. | Rapidly identify potential new biological targets for the hydantoin scaffold. | nih.govnih.gov |
| Enhanced Ranking Algorithms | Using ML to improve the scoring and ranking of ligand-protein interactions. | Increase the accuracy of virtual screening, leading to fewer false positives. | mednexus.org |
| Predictive Modeling (Q SAR) | Building models to predict biological activity or pharmacokinetic properties based on chemical structure. | Prioritize the synthesis of the most promising derivatives; predict potential liabilities. | mednexus.org |
| De Novo Drug Design | Using deep learning/generative models to design novel molecules with desired properties. | Create optimized this compound analogs with enhanced potency or selectivity. | nih.gov |
Translational Research and Potential Therapeutic Applications
Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice, moving promising compounds from the laboratory through preclinical development and into early-phase human trials. dndi.orgresearchgate.net For this compound and its derivatives, the exploration of novel targets and pathways directly informs the potential therapeutic applications that could be pursued.
Based on the biological targets identified for the hydantoin scaffold, several therapeutic avenues are emerging:
Oncology : The demonstrated activity of hydantoin analogs as androgen receptor antagonists makes them strong candidates for treating prostate cancer. nih.gov Furthermore, the inhibition of key kinases like EGFR by related structures suggests a broader potential in cancer therapy. acs.org Naturally occurring hydantoins have also been shown to inhibit the proliferation of cancer cells. mdpi.com
Anti-inflammatory Disease : The discovery of dual 5-LOX/sEH inhibitors points toward a role in treating inflammatory conditions. nih.gov
Infectious Diseases : The identification of DNA gyrase B inhibitors suggests that hydantoin derivatives could be developed as novel antibacterial agents. nih.gov There is also interest in developing hydantoins as antimalarial drugs. mdpi.com
Agrochemicals : While not a therapeutic application, the development of hydantoin esters as herbicides demonstrates the broad biological activity of this scaffold and its potential for commercial applications in agriculture. researchgate.net
Currently, research into these newer applications for hydantoin derivatives is largely in the preclinical stage. The next steps in translational research would involve optimizing lead compounds like this compound to improve their potency and selectivity, followed by assessing their efficacy and safety in animal models of disease before they could be considered for human clinical trials. dndi.org
| Potential Therapeutic Application | Associated Biological Target(s) | Stage of Research | Citation |
|---|---|---|---|
| Oncology (Prostate Cancer) | Androgen Receptor | Preclinical / Lead Optimization | nih.gov |
| Oncology (General) | EGFR and other kinases | Target Identification / Hit-to-Lead | acs.org |
| Anti-inflammatory | 5-LOX / sEH | Target Identification / Hit-to-Lead | nih.gov |
| Antibacterial | DNA Gyrase B | Target Identification / Hit-to-Lead | nih.gov |
| Antimalarial | Not specified | Lead Discovery | mdpi.com |
| Herbicidal | Adenylosuccinate Synthetase | Lead Optimization | researchgate.net |
Q & A
Q. Table 1: Optimization of 5-aryl hydantoin synthesis
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 100–110°C | Maximizes cyclization |
| Reaction Time | 8–10 hrs | Reduces byproducts |
| Catalyst (HCl) | 1.5–2.0 M | Enhances rate |
| Solvent | Acetic acid/H₂O (1:1) | Improves solubility |
How can spectroscopic techniques confirm the structure and purity of this compound?
Answer:
- ¹H-NMR : In DMSO-d₆, key signals include:
- IR : Peaks at 3200–3400 cm⁻¹ (N-H/O-H stretch), 1700–1750 cm⁻¹ (C=O), and 1250–1300 cm⁻¹ (C-O from phenolic -OH) .
- Elemental Analysis : Confirms molecular formula (e.g., C₉H₈N₂O₃) with <0.3% deviation .
What in vitro and in vivo models demonstrate the anti-cancer activity of this compound?
Answer:
- In Vitro :
- MTT assay : Evaluates cytotoxicity against PC-3M prostate cancer cells (IC₅₀ reported at 12 µM) .
- Spheroid disaggregation : Measures anti-invasive potential by disrupting 3D tumor spheroids .
- In Vivo :
- Orthotopic xenograft models : Reduces tumor volume by 60% in mice after 4 weeks (10 mg/kg, i.p.) .
- Transgenic models : Suppresses metastasis in TRAMP mice via downregulation of MMP-9 .
How does 3D QSAR using CoMFA guide the design of hydantoin derivatives with enhanced anti-metastatic activity?
Answer:
Comparative Molecular Field Analysis (CoMFA) correlates steric/electrostatic fields with bioactivity:
- Model Parameters :
- Conventional , cross-validated .
- Key Insights :
- Electron-withdrawing groups (e.g., -Br) at the 4-position enhance binding to hydrophobic pockets.
- Hydroxybenzyl substituents improve solubility and hydrogen bonding with target proteins .
Q. Table 2: CoMFA-guided modifications for enhanced activity
| Substituent | Effect on Activity |
|---|---|
| 4-Bromo | ↑ Hydrophobic interactions |
| 3-Hydroxy | ↑ H-bonding |
| Methylthio (-SCH₃) | ↑ Lipophilicity |
What methodologies assess the herbicidal efficacy of hydantoin-based compounds?
Answer:
- Arabidopsis thaliana assays : Seed germination inhibition (70% at 200 µg/mL for compound 3g ) .
- Greenhouse trials : Evaluates post-emergent herbicidal activity against Brassica campestris (100% efficacy for 8o ) .
- Fungal inhibition : Against Fusarium oxysporum via mycelial growth suppression (79% for 7b ) .
What role does the hydroxybenzyl substituent play in the physicochemical properties of hydantoin derivatives?
Answer:
- Solubility : The phenolic -OH increases water solubility (logP reduced by 0.5–1.0 units) .
- Reactivity : Enhances electrophilic substitution at the ortho position for further functionalization .
- Bioactivity : Facilitates H-bonding with biological targets (e.g., prostate cancer cell receptors) .
How are orthogonal experimental designs applied to optimize hydantoin synthesis?
Answer:
A orthogonal array evaluates four factors at three levels:
Temperature (80°C, 100°C, 120°C).
Reaction time (4, 8, 12 hrs).
Catalyst concentration (1.0, 1.5, 2.0 M HCl).
Solvent ratio (acetic acid:H₂O = 1:1, 2:1, 1:2).
Optimized Yield : 84.2% at 100°C, 8 hrs, 1.5 M HCl, and 1:1 solvent .
What are the challenges in achieving regioselectivity during hydantoin synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
